1-Bromopentane-d11

Catalog No.
S1490928
CAS No.
126840-21-9
M.F
C5H11Br
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromopentane-d11

CAS Number

126840-21-9

Product Name

1-Bromopentane-d11

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane

Molecular Formula

C5H11Br

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

YZWKKMVJZFACSU-GILSBCIXSA-N

SMILES

CCCCCBr

Synonyms

1-Bromopentane-d11; 1-Pentyl Bromide-d11; Amyl Bromide-d11; NSC 7895-d11; Pentyl Bromide-d11; n-Amyl Bromide-d11; n-Pentyl Bromide-d11

Canonical SMILES

CCCCCBr

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • Deuterium has a different magnetic spin than hydrogen, leading to a distinct signal in NMR spectra. This allows researchers to differentiate between deuterated and non-deuterated molecules, providing valuable information about the structure and dynamics of molecules.
    • 1-Bromopentane-d11 is commonly used as an internal standard in NMR experiments due to its well-defined chemical shift and lack of overlapping signals with other commonly used solvents or functional groups. Source: Sigma-Aldrich product page for 1-Bromopentane-d11:
  • Isotopic labeling in organic synthesis:

    • Deuterium incorporation can be used to trace the fate of specific atoms or functional groups in a molecule during chemical reactions.
    • -Bromopentane-d11 can be used as a starting material or intermediate in organic syntheses where the deuterium label provides insights into reaction mechanisms or the location of specific functional groups in the final product.
  • Neutron scattering studies:

    • Deuterium has a larger scattering cross-section for neutrons compared to hydrogen.
    • -Bromopentane-d11 can be used in neutron scattering experiments to study the structure and dynamics of materials at the atomic level, providing information that is not readily accessible with other techniques.

1-Bromopentane-d11 is a deuterated analogue of 1-bromopentane, where hydrogen atoms in the molecule are substituted with deuterium atoms. This compound, characterized by the chemical formula C5_5H11_{11}BrD11_{11}, is a colorless liquid that belongs to the class of bromoalkanes. It is primarily used as a chemical reagent in various organic syntheses and has applications in both research and industrial settings. The presence of deuterium allows for unique tracking and labeling studies, particularly in complex biological systems, due to its distinct nuclear properties compared to regular hydrogen .

1-Bromopentane-d11 itself does not possess a specific mechanism of action. Its primary function lies in serving as a precursor molecule for the synthesis of other isotopically labeled compounds or as an internal standard in NMR spectroscopy. In NMR, the specific deuteration pattern of 1-bromopentane-d11 allows scientists to differentiate its signal from those of other protons in the sample, leading to clearer and more accurate analysis of the target molecule [].

1-Bromopentane-d11 is likely to share similar hazards with its non-deuterated counterpart. Safety information available for 1-bromopentane suggests:

  • Flammability: Flammable liquid.
  • Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.
  • Reactivity: May react with strong oxidizing agents.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
  • Elimination Reactions: This compound can undergo elimination reactions to produce alkenes. For example, treatment with strong bases like sodium hydroxide can lead to the formation of pentene derivatives.
  • Grignard Reactions: It serves as a reagent in Grignard reactions, where it can react with magnesium to form organomagnesium compounds .

Mechanism of Action

The mechanism of action involves:

  • Enzyme Interaction: 1-Bromopentane-d11 can bind to enzymes, potentially acting as a competitive inhibitor by blocking active sites.
  • Biochemical Pathways: It may influence gene expression through interactions with transcription factors, leading to changes in cellular function.

Several methods exist for synthesizing 1-bromopentane-d11:

  • Free-Radical Addition: This method involves the addition of hydrogen bromide to 1-pentene, resulting in an anti-Markovnikov addition that forms the bromo derivative.
  • Reaction with Hydrogen Bromide: The reaction of 1-pentanol with hydrogen bromide yields 1-bromopentane-d11 directly .

1-Bromopentane-d11 has diverse applications across various fields:

  • Chemical Research: It is widely used in organic synthesis as a reagent for creating more complex molecules.
  • Biological Studies: The compound is utilized in labeling studies to track molecular interactions within biological systems.
  • Pharmaceutical Development: It plays a role in metabolic studies and the development of new drugs.
  • Industrial Manufacturing: It serves as an intermediate in the production of specialty chemicals .

Research involving interaction studies focuses on how 1-bromopentane-d11 interacts with various biomolecules. Its ability to label proteins and nucleic acids facilitates advanced studies using techniques like Nuclear Magnetic Resonance spectroscopy. These interactions are critical for understanding enzyme kinetics and protein dynamics within cellular environments .

Several compounds are structurally similar to 1-bromopentane-d11. Here are some notable examples:

Compound NameChemical FormulaKey Differences
1-BromopentaneC5_5H11_{11}BrNon-deuterated version; more common in synthesis
2-BromopentaneC5_5H11_{11}BrDifferent position of bromine; used in similar reactions
3-BromobutaneC4_4H9_9BrShorter carbon chain; utilized in different synthetic pathways

Uniqueness of 1-Bromopentane-d11

The uniqueness of 1-bromopentane-d11 lies primarily in its deuterated nature, which allows for enhanced tracking capabilities in chemical and biological studies compared to its non-deuterated counterparts. This feature makes it particularly valuable for researchers studying reaction mechanisms and molecular interactions at a detailed level .

XLogP3

3.4

Dates

Modify: 2024-04-14

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